molecular formula C9H11NO2 B13324355 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde

Cat. No.: B13324355
M. Wt: 165.19 g/mol
InChI Key: YOJNBSANIISLEU-UHFFFAOYSA-N
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Description

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H11NO2 This compound features a furan ring substituted with an azetidinylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation with a lithium base and quenching with deuterated water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: 5-[(Azetidin-1-yl)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(Azetidin-1-yl)methyl]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and azetidinylmethyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Lacks the azetidinylmethyl group, making it less complex and potentially less biologically active.

    5-Methylfuran-2-carbaldehyde: Contains a methyl group instead of the azetidinylmethyl group, resulting in different chemical and biological properties.

    5-(Pyrrolidin-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical reactivity and potential biological activity

Biological Activity

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is a compound of interest due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, including antimicrobial, antitumor, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of furan derivatives with azetidine precursors. The reaction conditions often include the use of solvents like acetic acid and catalytic amounts of acids or bases to facilitate the formation of the desired product.

General Reaction Scheme

Furan derivative+Azetidine precursorAcOH catalyst5 Azetidin 1 yl methyl furan 2 carbaldehyde\text{Furan derivative}+\text{Azetidine precursor}\xrightarrow{\text{AcOH catalyst}}5-\text{ Azetidin 1 yl methyl }\text{furan 2 carbaldehyde}

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of furan derivatives. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of furan derivatives is significant due to their ability to scavenge free radicals. The EC50 values for similar compounds have been reported in the range of 1.128–2.489 mM, suggesting that modifications can enhance their efficacy.

CompoundEC50 (mM)Reference
Compound A1.128
Compound B2.489

Study on Antitumor Activity

In a study evaluating the cytotoxic effects of various furan derivatives on cancer cell lines, it was found that compounds containing the furan moiety exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.72 µM to 58.33 µM depending on structural modifications.

CompoundCell LineIC50 (µM)
Compound CMCF-70.72
Compound DA54944.34

This indicates that structural variations in furan derivatives can lead to enhanced antitumor activity.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects involve interactions at the molecular level, including hydrogen bonding with target proteins and inhibition of key metabolic pathways in bacteria and cancer cells.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-(azetidin-1-ylmethyl)furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c11-7-9-3-2-8(12-9)6-10-4-1-5-10/h2-3,7H,1,4-6H2

InChI Key

YOJNBSANIISLEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(O2)C=O

Origin of Product

United States

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